Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl (2S,3S)-2-bromo-3-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4H2,1-2H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMUUAOSLJEHMN-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@@H](C(=O)OCC)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447781 | |
| Record name | AG-H-24230 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80640-14-8 | |
| Record name | AG-H-24230 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of Chiral Building Blocks in Contemporary Organic Chemistry
Chiral building blocks are optically pure compounds that serve as fundamental units in the synthesis of complex, enantiomerically pure molecules. agendabookshop.com Their importance in modern organic chemistry is paramount, largely because chirality is a fundamental feature of biological systems. enamine.netbarnesandnoble.com Most biological targets, such as enzymes and receptors, are themselves chiral, meaning they interact differently with the two enantiomers (mirror-image isomers) of a chiral drug or molecule. enamine.net This stereospecificity requires that pharmaceuticals, agrochemicals, and fragrances be synthesized as single enantiomers to ensure the desired biological activity and avoid potential side effects from the other, inactive or even harmful, enantiomer. agendabookshop.combarnesandnoble.com
The use of chiral building blocks, also known as "chirons," is a primary strategy in asymmetric synthesis. nih.gov This approach, often called the "chiral pool" method, utilizes readily available, enantiopure natural products like amino acids, terpenes, or carbohydrates as starting materials. agendabookshop.com By incorporating these pre-existing stereocenters into a synthetic route, chemists can construct complex chiral molecules with a high degree of stereochemical control. This strategy is often more efficient and cost-effective than other methods of asymmetric synthesis. nih.gov Consequently, the development and availability of a diverse range of functionalized, optically pure chiral building blocks are critical for advancing drug discovery and the synthesis of high-value chemical products. enamine.net
Historical Development and Role of Diethyl Tartrate Derivatives As Chiral Synthons
Diethyl tartrate, the diethyl ester of tartaric acid, has long been a cornerstone of asymmetric synthesis due to its low cost and availability in both enantiomeric forms, (R,R)-(+) and (S,S)-(-), as well as an achiral meso form. nih.govwikipedia.org Its C2-symmetric structure, featuring two stereocenters and multiple functional groups, provides a versatile scaffold for a wide array of chemical transformations. Historically, its most prominent application is in the Sharpless Asymmetric Epoxidation, a Nobel Prize-winning reaction developed in the 1980s. In this reaction, diethyl tartrate is used as a chiral ligand in combination with titanium isopropoxide to form a catalyst that enables the highly enantioselective epoxidation of allylic alcohols. wikipedia.org This breakthrough solidified the role of diethyl tartrate as a premier chiral auxiliary and synthon in organic chemistry.
The utility of diethyl tartrate extends far beyond its use as a ligand. It serves as a foundational chiral building block from which a multitude of other valuable synthons are derived. nih.gov Chemists have developed numerous methods to selectively modify its hydroxyl and ester groups to create a vast library of derivatives. These derivatives allow for the unambiguous introduction of two adjacent stereocenters into a target molecule. nih.gov The transformation of diethyl tartrate into compounds like Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate is a prime example of this strategy. By converting a hydroxyl group into a bromide, a new reactive center is created while preserving the original stereochemistry, thereby expanding the synthetic possibilities and allowing for the construction of complex bioactive molecules, such as the natural product (+)-Boronolide and analogs of the antifungal agent anisomycin. nih.gov
Overview of Academic Research on Diethyl 2s,3s 2 Bromo 3 Hydroxysuccinate
Stereoselective Bromination of Diethyl L-Tartrate
The conversion of Diethyl L-tartrate to this compound is a critical transformation that establishes the required stereochemistry. orgsyn.org This process involves the replacement of a hydroxyl group with a bromine atom while retaining the desired stereoconfiguration.
The reaction is typically carried out using a solution of hydrogen bromide in acetic acid. The mechanism is understood to proceed through the monoacetylation of one of the diol's hydroxyl groups, followed by cyclization to form a 1,3-dioxolan-2-ylium ion intermediate. This cyclic intermediate is then attacked by a bromide ion, leading to the formation of the vicinal acetoxy-bromide. rsc.org The stereoselectivity of the reaction is crucial, and the SN2-type displacement of an activated alcohol is a common strategy for installing the halogen with the correct stereochemistry. nih.gov
A two-step reaction can also be employed to transform the symmetrical diester of tartaric acid into Diethyl 2-bromo-3-hydroxysuccinate. rdd.edu.iq Another approach involves the reaction of vicinal diols with hydrogen bromide in acetic acid to yield vicinal acetoxy-bromides. rsc.org
The choice of reagents significantly impacts the yield and purity of the final product. A solution of hydrobromic acid in acetic acid is effective for this transformation. rsc.orgnih.gov While this reagent can lead to hydroacetoxylation as an undesired side reaction, its use in this specific synthesis is well-established. nih.gov The concentration of the hydrobromic acid solution and the reaction temperature are critical parameters to control to minimize byproducts. For instance, a 6M solution of hydrogen bromide in acetic acid has been shown to be effective. rsc.org
Alternative brominating agents can also be considered. For example, a combination of thionyl chloride and lithium bromide has been used to convert Diethyl 2,3-dihydroxysuccinate into the desired bromo-hydroxy derivative. rdd.edu.iq
Below is a table summarizing the impact of different reagent systems on the synthesis:
| Reagent System | Typical Yield | Key Considerations |
|---|---|---|
| HBr in Acetic Acid | 72-76% | Potential for hydroacetoxylation side products. orgsyn.orgnih.gov |
| Thionyl Chloride followed by Lithium Bromide | Not explicitly stated for this specific product, but a related synthesis yielded 74.6%. rdd.edu.iq | Two-step process, requires careful control of reaction conditions. rdd.edu.iq |
The synthesis begins with L-tartaric acid, which is first converted to its diethyl ester, Diethyl L-tartrate. This initial esterification step is crucial as it protects the carboxylic acid functionalities and influences the solubility and reactivity of the starting material. guidechem.comresearchgate.net The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. anjs.edu.iq The removal of water during this reversible reaction is essential to drive the equilibrium towards the product. researchgate.net
Optimization and Scale-Up Protocols for Efficient Preparation
For large-scale preparation, the procedure described in Organic Syntheses provides a practical and efficient method. orgsyn.org This protocol emphasizes the importance of careful temperature control and the slow addition of reagents to maximize yield and purity. When scaling up, maintaining efficient stirring and heat transfer becomes critical to ensure reaction homogeneity and prevent localized overheating, which could lead to decomposition or the formation of byproducts.
Optimization of the reaction may involve adjusting the molar ratios of the reactants, the concentration of the hydrobromic acid, and the reaction time. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction endpoint. guidechem.com
Purification and Isolation Techniques for this compound
After the reaction is complete, the crude product is typically isolated by extraction. The reaction mixture is diluted with water and extracted with an organic solvent such as dichloromethane. orgsyn.org The combined organic layers are then washed with brine, dried over a suitable drying agent like sodium sulfate, and concentrated under reduced pressure. orgsyn.org
The primary method for purifying the crude product is column chromatography on silica (B1680970) gel. orgsyn.org A solvent system of hexane (B92381) and ethyl acetate (B1210297) is commonly used as the eluent. orgsyn.org The fractions containing the pure product are identified, combined, and the solvent is removed.
For further purification and to obtain a high-purity product, vacuum distillation is employed. orgsyn.orgresearchgate.net This technique separates the desired product from less volatile impurities. The boiling point of this compound is reported to be 93–94°C at 0.2 mmHg. orgsyn.org
The following table outlines the key purification steps:
| Technique | Purpose | Typical Solvents/Conditions |
|---|---|---|
| Extraction | Initial isolation from the aqueous reaction mixture. | Dichloromethane and water. orgsyn.org |
| Column Chromatography | Separation from byproducts and unreacted starting materials. | Silica gel with a hexane-ethyl acetate eluent system. orgsyn.org |
| Vacuum Distillation | Final purification to achieve high purity. | 93–94°C at 0.2 mmHg. orgsyn.org |
Origins of Stereochemical Control from Chiral Starting Materials
The stereochemistry of this compound is directly derived from the use of a chiral starting material, a common strategy in asymmetric synthesis known as a chiral pool approach. The most prominent and well-documented synthesis begins with Diethyl L-tartrate, a readily available and enantiomerically pure compound. orgsyn.org
The transformation involves reacting Diethyl L-tartrate with a solution of hydrobromic acid in acetic acid. orgsyn.org The mechanism of this reaction is key to the stereochemical outcome. It is proposed to proceed through the formation of a cyclic 1,3-dioxolan-2-ylium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs in a stereospecific manner, leading to the desired (2S,3S) configuration. This mechanistic pathway ensures that the chirality of the starting L-tartrate is effectively transferred to the product, yielding the target bromohydrin with high stereochemical fidelity. orgsyn.org The use of 2,3-dihydroxysuccinic acid as the ultimate chiral precursor also serves as a foundation for this synthetic route. rdd.edu.iqresearchgate.net
Methodologies for Assessing Diastereomeric and Enantiomeric Purity
A combination of chromatographic, spectroscopic, and chiroptical methods is employed to confirm the stereochemical identity and purity of this compound.
Chromatography is essential for both the purification of the compound and the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the synthesis, allowing for the determination of the point at which the starting Diethyl L-tartrate has been fully consumed. orgsyn.org
Column Chromatography: Purification of the crude product is typically achieved using silica gel column chromatography to separate the desired compound from reaction byproducts and unreacted reagents. orgsyn.org
Gas-Liquid Chromatography (GLC): The final purity of the isolated product can be quantitatively assessed by GLC. Syntheses have reported achieving a purity of 99% for this compound as determined by this method. orgsyn.org
For resolving enantiomers of similar chiral bromo-hydroxy compounds, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard approach. Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives are often employed for this purpose. researchgate.net
Spectroscopic techniques provide detailed structural information, confirming the connectivity of atoms and the relative stereochemistry of the chiral centers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for structural elucidation. The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum are particularly informative for confirming the syn relationship between the bromine and hydroxyl groups. orgsyn.org
Table 1: NMR Spectroscopic Data for this compound in CDCl₃. orgsyn.org
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 1.31 | t, 6H, J = 7.1 Hz (Ester CH₃) |
| 3.42 | d, 1H, J = 7.5 Hz (OH) | |
| 4.21–4.35 | m, 4H (Ester CH₂) | |
| 4.66 | dd, 1H, J = 7.5, 4.1 Hz (CH-OH) | |
| 4.71 | d, 1H, J = 4.1 Hz (CH-Br) | |
| ¹³C NMR | 13.7, 13.8 | Ester CH₃ |
| 47.4 | C2 (CH-Br) | |
| 62.3, 62.6 | Ester CH₂ | |
| 72.3 | C3 (CH-OH) | |
| 166.5, 170.1 | C1, C4 (C=O) |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum for this compound shows a characteristic broad absorption for the hydroxyl (-OH) group around 3480 cm⁻¹ and a strong absorption for the ester carbonyl (C=O) groups at 1739 cm⁻¹. orgsyn.org
Chiroptical measurements provide confirmation of the compound's absolute configuration and are a primary method for verifying enantiomeric purity.
Optical Rotation: The specific rotation ([α]D) of a chiral compound is a defining physical property. The measurement of the optical rotation of a synthesized batch of this compound and its comparison with established literature values confirms the enantiomeric identity and can indicate the level of enantiomeric excess. orgsyn.org
Table 2: Specific Rotation Values for this compound. orgsyn.org
| Value | Conditions |
| [α]²⁵.⁶D = -16.8° | c = 5.70, in Ethanol |
| [α]²⁷D = -35.72° | neat (undiluted) |
| Lit. [α]²¹D = -28.9° | neat (undiluted) |
Factors Influencing Stereochemical Integrity During Synthesis and Transformations
Maintaining the stereochemical integrity of this compound is paramount during its synthesis and subsequent chemical modifications.
The primary factor ensuring its integrity is the stereospecific nature of the synthesis from Diethyl L-tartrate. orgsyn.org The reaction mechanism, which proceeds through a constrained cyclic intermediate, prevents the formation of other diastereomers.
However, stereochemical purity can be compromised in subsequent reactions. For example, in the conversion of the bromo-hydroxy moiety to an epoxide, any unreacted this compound could undergo an Sₙ2 displacement, potentially leading to the formation of an undesired diastereomer. orgsyn.org Therefore, careful control of reaction conditions, such as temperature and reaction time, and rigorous purification after each synthetic step are crucial to prevent epimerization or the introduction of diastereomeric impurities.
Reactivity and Transformational Pathways of Diethyl 2s,3s 2 Bromo 3 Hydroxysuccinate
Nucleophilic Substitution Reactions
The presence of a bromine atom, a good leaving group, positioned vicinal to a hydroxyl group makes Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate highly susceptible to nucleophilic substitution. These reactions can proceed through either intramolecular or intermolecular pathways, depending on the reaction conditions and the nature of the nucleophile.
Intramolecular Cyclization to Chiral Epoxysuccinates
The most prominent reaction of this compound is its efficient conversion into a chiral epoxide. When treated with a base, the compound undergoes a rapid intramolecular cyclization. A common and effective method involves the use of sodium ethoxide in ethanol. orgsyn.org This transformation is a key step in the synthesis of various chiral building blocks. orgsyn.org
The reaction yields Diethyl (2R,3R)-2,3-epoxysuccinate in high yields, typically between 85-90%, after purification by vacuum distillation. orgsyn.org
| Reactant | Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Sodium Ethoxide | Ethanol | Diethyl (2R,3R)-2,3-epoxysuccinate | 85-90% | orgsyn.org |
The formation of the epoxide from the bromohydrin ester proceeds via an intramolecular Williamson ether synthesis. The mechanism is initiated by the deprotonation of the hydroxyl group by the base (sodium ethoxide) to form a transient alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom that bears the bromine atom. The bromide ion is displaced as the leaving group in a classic intramolecular SN2 (bimolecular nucleophilic substitution) reaction, resulting in the formation of the three-membered epoxide ring. The proximity of the reacting groups in the correct conformation facilitates this rapid ring-closing reaction.
The stereochemistry of the starting material is critical and dictates the stereochemistry of the resulting epoxide. The intramolecular SN2 mechanism involves a backside attack by the nucleophilic oxygen on the carbon-bromine bond. This leads to a predictable and specific stereochemical outcome.
In the cyclization of this compound, the following stereochemical changes occur:
Inversion at C2: The carbon atom bearing the bromine (C2) undergoes an inversion of configuration, changing from (S) to (R). This is a hallmark of the SN2 mechanism.
Retention at C3: The configuration of the carbon atom with the hydroxyl group (C3), which becomes the alkoxide nucleophile, is not part of the substitution center and therefore its stereochemistry is retained as (S).
However, due to the Cahn-Ingold-Prelog priority rules for the resulting epoxide, the final product is named Diethyl (2R,3R)-2,3-epoxysuccinate. The crucial stereochemical event is the inversion at the site of bromide displacement. orgsyn.org
Functional Group Transformations at the Hydroxyl Moiety
The secondary hydroxyl group in this compound can potentially undergo various functional group transformations common to alcohols, provided the reaction conditions are carefully chosen to avoid the favored intramolecular cyclization.
Plausible transformations include:
Acylation: Esterification of the hydroxyl group could be achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine, at low temperatures. This would yield the corresponding acyloxy derivative.
Silylation: Protection of the hydroxyl group as a silyl ether, for example, a tert-butyldimethylsilyl (TBDMS) ether, could be accomplished using the appropriate silyl chloride (e.g., TBDMSCl) and a catalyst like imidazole in an aprotic solvent.
Oxidation: Oxidation of the secondary alcohol to a ketone would yield Diethyl 2-bromo-3-oxosuccinate. This would require mild oxidizing agents that operate under neutral or slightly acidic conditions to prevent epoxide formation. Reagents such as pyridinium chlorochromate (PCC) or conditions for a Swern or Dess-Martin oxidation could potentially be employed.
Reactions Involving the Ester Functionalities
The two diethyl ester groups of the molecule are susceptible to reactions typical of carboxylic acid esters, most notably hydrolysis.
Acid-Catalyzed Hydrolysis: Heating the compound in the presence of water and a strong acid catalyst (like HCl or H₂SO₄) would lead to the hydrolysis of both ester groups. pressbooks.publibretexts.org This reversible reaction would yield the corresponding (2S,3S)-2-bromo-3-hydroxysuccinic acid and ethanol. pressbooks.publibretexts.org
Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide in an aqueous or alcoholic solution, would also hydrolyze the esters. libretexts.org This process, known as saponification, is irreversible and would yield the disodium salt of (2S,3S)-2-bromo-3-hydroxysuccinic acid and ethanol. libretexts.org It is important to note that these basic conditions are the same as those that promote intramolecular cyclization. Therefore, saponification would likely compete with, or be followed by, epoxide formation and subsequent hydrolysis of the epoxide's ester groups, leading to a mixture of products depending on the precise conditions.
Compound Index
| Compound Name |
|---|
| This compound |
| Diethyl (2R,3R)-2,3-epoxysuccinate |
| Diethyl (2R,3S)-2-azido-3-hydroxysuccinate |
| Diethyl 2-bromo-3-oxosuccinate |
| (2S,3S)-2-bromo-3-hydroxysuccinic acid |
| Sodium ethoxide |
| Ethanol |
| Pyridine |
| tert-butyldimethylsilyl chloride (TBDMSCl) |
| Imidazole |
| Pyridinium chlorochromate (PCC) |
| Sodium hydroxide |
Radical-Mediated Reactions
The reactivity of this compound in radical-mediated transformations, particularly in carbon-carbon bond-forming reactions, is a subject of significant interest in synthetic organic chemistry. The presence of a bromine atom alpha to an ester group allows for the generation of a key radical intermediate, which can then participate in a variety of subsequent reactions. The stereochemistry of the starting material, with its defined (2S,3S) configuration, provides a valuable platform for investigating stereocontrol in these radical processes.
Stereoselective Allylation Reactions
Stereoselective allylation of radical species represents a powerful method for the construction of complex acyclic molecules with controlled stereochemistry. While specific studies on the radical allylation of this compound are not extensively documented, the principles of stereocontrol in analogous systems, particularly α-bromo-β-alkoxy esters, provide a strong basis for understanding its potential reactivity.
The key to achieving high levels of stereoselectivity in the radical allylation of such substrates lies in controlling the facial selectivity of the prochiral radical intermediate's reaction with an allylating agent, such as allyltributyltin. In the absence of any controlling elements, a mixture of diastereomers would be expected. However, the presence of the adjacent hydroxyl group in this compound offers a crucial handle for stereocontrol through chelation.
Chelation-Controlled Allylation:
The seminal work by Guindon and co-workers on α-halo- and α-phenylseleno-β-alkoxy esters has demonstrated the profound effect of Lewis acids in directing the stereochemical outcome of radical reactions. weebly.com It is proposed that a bidentate chelate can be formed between a Lewis acid, the hydroxyl group, and the ester carbonyl oxygen of this compound. This chelation locks the conformation of the molecule, leading to a rigid cyclic intermediate.
Upon generation of the radical at the C2 position (e.g., through reaction with a radical initiator like triethylborane and a tin hydride), the allylation reaction is expected to proceed from the less sterically hindered face of the radical intermediate. This chelation-controlled pathway effectively shields one face of the radical, leading to a high degree of diastereoselectivity in the newly formed C-C bond. The resulting product would possess a predictable stereochemical relationship between the existing stereocenters and the newly introduced allyl group.
The general mechanism for this chelation-controlled radical allylation is depicted below:
Chelation: The Lewis acid coordinates to the hydroxyl and ester carbonyl groups, forming a rigid intermediate.
Radical Generation: Homolytic cleavage of the C-Br bond by a radical initiator generates the α-carbalkoxy radical.
Stereoselective Allylation: The allylating agent attacks the radical from the less hindered face, dictated by the chelate structure.
Propagation: The resulting radical reacts with the tin hydride to regenerate the propagating radical and yield the final product.
The diastereoselectivity of these reactions is often high, with ratios exceeding 95:5 in favor of the anti product with respect to the directing hydroxyl group in analogous systems. weebly.com
Catalysis and Ligand Effects in Radical Processes
The efficiency and selectivity of radical reactions can be significantly influenced by the choice of catalyst and, where applicable, the ligands coordinating to a metal catalyst. While traditional radical allylations often rely on stoichiometric amounts of tin reagents, the development of catalytic methods is a major goal in modern organic synthesis.
Lewis Acid Catalysis:
In the context of the stereoselective allylation of this compound, Lewis acids play a catalytic role in establishing the chelation that directs the stereochemical outcome. researchgate.net The choice of Lewis acid can have a substantial impact on the degree of stereocontrol. Bidentate Lewis acids are particularly effective in promoting the desired chelation. nii.ac.jp
Commonly used Lewis acids in similar radical reactions include:
Magnesium bromide etherate (MgBr₂·OEt₂)
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
Scandium(III) triflate (Sc(OTf)₃)
The effectiveness of a given Lewis acid is dependent on its ability to form a stable and rigid chelate with the substrate. The solvent can also play a crucial role, as coordinating solvents can compete with the substrate for binding to the Lewis acid, thereby diminishing the chelation effect and reducing diastereoselectivity. organic-chemistry.org
Ligand Effects in Metal-Catalyzed Radical Reactions:
While less common for this specific type of transformation, the broader field of radical chemistry has seen a surge in the use of transition metal catalysts, often in conjunction with chiral ligands, to achieve enantioselective radical reactions. nih.gov In a hypothetical catalytic asymmetric radical allylation of a related prochiral α-bromo ester, a chiral ligand would coordinate to a metal center, which would then orchestrate the stereoselective addition of the allyl group.
The design of the chiral ligand is paramount in such systems. The ligand's steric and electronic properties create a chiral environment around the metal center, which in turn influences the trajectory of the incoming reactants and controls the stereochemistry of the product.
Data on Diastereoselective Radical Allylations of Analogous α-Bromo-β-hydroxy Esters:
To illustrate the potential for high stereoselectivity in the radical allylation of this compound, the following table summarizes representative results from studies on analogous α-bromo-β-hydroxy and β-alkoxy esters. These data highlight the influence of the Lewis acid on the diastereomeric ratio (d.r.) of the products.
| Substrate Analogue | Lewis Acid | Allylating Agent | Solvent | d.r. (anti:syn) | Reference |
| Ethyl 2-bromo-3-hydroxybutanoate | MgBr₂·OEt₂ | Allyltributyltin | CH₂Cl₂/Hexane (B92381) | >95:5 | weebly.com |
| Methyl 2-bromo-3-methoxypropanoate | Zn(OTf)₂ | Allyltributyltin | CH₂Cl₂ | 90:10 | nii.ac.jp |
| Isopropyl 2-bromo-3-benzyloxypropanoate | MgBr₂·OEt₂ | Allyltributyltin | Toluene | >98:2 | acs.org |
These findings from closely related systems strongly suggest that the radical-mediated allylation of this compound can be a highly stereoselective transformation, with the stereochemical outcome being effectively controlled by the judicious choice of a Lewis acid catalyst to enforce a chelated intermediate. Further research in this specific area would be valuable to fully realize the synthetic potential of this chiral building block in radical-mediated carbon-carbon bond formation.
Applications As a Chiral Building Block in Advanced Organic Synthesis
Precursor to Chiral α-Amino-β-hydroxy Acid Derivatives
One of the primary applications of Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate is as a precursor for the synthesis of chiral α-amino-β-hydroxy acid derivatives, which are important structural motifs in medicinal chemistry. The synthesis of diethyl erythro-3-hydroxy-N-(tert-butoxycarbonyl)-L-aspartate, a protected form of hydroxyaspartic acid, exemplifies this utility.
The synthetic pathway begins with the conversion of diethyl L-tartrate into this compound. This bromohydrin is then treated with a base, such as sodium ethoxide, to induce an intramolecular Williamson ether synthesis, yielding the corresponding chiral epoxide, diethyl (2R,3R)-2,3-epoxysuccinate. nih.gov This epoxide serves as a key electrophile. Subsequent nucleophilic ring-opening of the epoxide with an azide (B81097) source, such as azidotrimethylsilane, proceeds with high regioselectivity to afford diethyl (2S,3R)-2-azido-3-hydroxysuccinate. nih.gov The final step involves a one-pot transformation where the azido (B1232118) group is reduced and simultaneously protected, for instance with a tert-butoxycarbonyl (Boc) group, to yield the target α-amino-β-hydroxy acid derivative in high enantiomeric and diastereomeric purity. nih.gov
| Step | Starting Material | Key Reagents | Product | Typical Yield |
|---|---|---|---|---|
| 1 | Diethyl L-tartrate | 30% HBr in Acetic Acid, EtOH/Acetyl chloride | This compound | 72–76% |
| 2 | This compound | Sodium ethoxide in Ethanol | Diethyl (2R,3R)-2,3-epoxysuccinate | Not specified |
| 3 | Diethyl (2R,3R)-2,3-epoxysuccinate | Azidotrimethylsilane, Zinc chloride | Diethyl (2S,3R)-2-azido-3-hydroxysuccinate | Not specified |
| 4 | Diethyl (2S,3R)-2-azido-3-hydroxysuccinate | Triphenylphosphine, Di-tert-butyl dicarbonate | Diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate | 66–73% |
Utility in the Construction of Aziridine-2-carboxylic Ester Scaffolds
The chemical architecture of this compound also lends itself to the construction of strained, three-membered heterocyclic rings like aziridine-2-carboxylic esters. These scaffolds are considered valuable intermediates as they simultaneously embody characteristics of both α- and β-amino acid derivatives. google.com
Intermediate in the Synthesis of Complex Bioactive Molecules
The utility of this compound extends to the total synthesis of complex molecules with significant biological and pharmacological relevance.
While not directly implicated in the synthesis of Bistramide D, this compound serves as a key compound in the synthesis of building blocks for other natural products, such as Annonin I. stanford.edugoogle.comgatech.edu Annonins are acetogenins (B1209576) that have shown cytotoxic effects in cancer cells and insecticidal properties. gatech.edu In the synthetic approach to the side chain of Annonin I, this compound (referred to as compound 3 in the synthesis) is utilized as a pivotal intermediate to construct more complex fragments. stanford.edugoogle.comgatech.edu
Pentostatin (B1679546) Aglycone: A bromotartrate derivative, structurally analogous to this compound, is a key starting material in a scalable, diastereospecific synthesis of Pentostatin and its aglycone. google.com Pentostatin is a potent inhibitor of adenosine (B11128) deaminase and is used in the treatment of certain types of leukemia. The synthesis involves converting the bromotartrate derivative into its corresponding epoxide. google.com This epoxide is subsequently opened with ammonia (B1221849) in methanol (B129727) under heat and pressure to form an amino alcohol, a crucial intermediate that builds the core structure of the pentostatin aglycone. google.com
Cysteine Protease Inhibitors: Epoxysuccinyl compounds are a well-known class of irreversible inhibitors of cysteine proteases, with the natural product E-64 being a prominent example. stanford.edugoogle.commdpi.com These inhibitors function through the covalent attachment of the epoxide "warhead" to the active site sulfhydryl nucleophile of the enzyme. google.com this compound is a direct precursor to the chiral diethyl (2R,3R)-2,3-epoxysuccinate. This epoxide can then be coupled with various peptide fragments to create a library of potent and selective cysteine protease inhibitors, which have therapeutic potential in cancer and other diseases. stanford.edugoogle.com The stereochemistry of the epoxide, derived directly from the bromohydrin, is critical for the inhibitory activity and selectivity.
| Target Molecule Class | Key Intermediate Derived from Bromohydrin | Role of Intermediate |
|---|---|---|
| Pentostatin Aglycone | Chiral Epoxide | Undergoes ring-opening with ammonia to form a key amino alcohol precursor. google.com |
| Cysteine Protease Inhibitors | Chiral Epoxysuccinyl moiety | Acts as the covalent "warhead" that binds to the active site of the enzyme. google.com |
| Annonin I Side Chain | The bromohydrin itself | Serves as a key chiral building block for further elaboration. stanford.edugoogle.comgatech.edu |
Versatility in Asymmetric Construction of Multifunctional Chiral Structures
The extensive use of this compound in the synthesis of diverse molecular targets underscores its versatility as a chiral building block. Its synthetic utility is rooted in the combination of stereochemical purity and the presence of multiple, orthogonally reactive functional groups.
The key transformations highlight this versatility:
Intramolecular cyclization: The hydroxyl and bromo groups are perfectly positioned for a stereospecific SN2 reaction to form a chiral epoxide, which is a gateway to a wide array of subsequent reactions.
Nucleophilic substitution: The bromine atom can be displaced by various nucleophiles to introduce new functionalities.
Functional group manipulation: The two diethyl ester groups can be hydrolyzed, reduced, or otherwise modified, providing further avenues for structural elaboration.
Through these controlled chemical manipulations, this compound provides a reliable and efficient entry point for the asymmetric construction of complex molecules containing amino, hydroxyl, and carboxylic acid functionalities, making it an invaluable tool in modern organic synthesis.
Emerging Research Directions and Future Prospects
Development of Novel Catalytic Systems for Derivatization
The derivatization of diethyl (2S,3S)-2-bromo-3-hydroxysuccinate is a cornerstone of its synthetic utility, traditionally relying on stoichiometric reagents. Future research is geared towards the implementation of novel catalytic systems to improve efficiency, selectivity, and environmental footprint.
One key transformation of this bromohydrin is its conversion to the corresponding epoxide, diethyl (2R,3R)-2,3-epoxysuccinate, a critical intermediate for introducing various functionalities. orgsyn.org While this is often achieved with a strong base like sodium ethoxide, research into milder and more catalytic approaches is an active area. orgsyn.org Novel catalysts for the cyclization of halohydrins include heterogeneous solid-base catalysts, such as CaO- and MgO-based composites, which offer advantages in terms of separation and reusability. acs.org Furthermore, phase transfer catalysis (PTC) has been shown to significantly intensify the dehydrohalogenation of β-chlorohydrins, a reaction analogous to the debromination of the title compound. rsc.org The use of quaternary ammonium (B1175870) salts as phase transfer catalysts can dramatically shorten reaction times and allow for the use of stoichiometric amounts of base, thereby reducing waste. rsc.orgphasetransfercatalysis.com
Enzymatic catalysis presents another promising frontier. Halohydrin dehalogenases are enzymes that catalyze the reversible conversion of vicinal halohydrins to their corresponding epoxides. nih.gov The application of these enzymes could offer a highly enantioselective and environmentally benign route to diethyl (2R,3R)-2,3-epoxysuccinate and subsequent ring-opened products. nih.gov These enzymes can utilize a range of nucleophiles, such as azide (B81097), cyanide, and nitrite, for the ring-opening of the epoxide, providing access to a diverse array of chiral β-substituted alcohols. nih.gov
The following table summarizes potential novel catalytic systems for the derivatization of this compound:
| Catalytic System | Transformation | Potential Advantages |
| Heterogeneous Solid Bases (e.g., CaO, MgO) | Epoxidation | Easy catalyst separation and recycling, reduced waste. |
| Phase Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Epoxidation | Increased reaction rates, use of stoichiometric base, milder conditions. rsc.orgphasetransfercatalysis.com |
| Halohydrin Dehalogenases | Epoxidation & Epoxide Ring-Opening | High enantioselectivity, mild reaction conditions, environmentally friendly (biocatalysis). nih.gov |
| Transition Metal (salen)M(III) Complexes | Asymmetric Epoxide Ring-Opening | High enantioselectivity, potential for solvent-free conditions. nih.gov |
Exploration of Environmentally Benign Synthetic Approaches
Future research will increasingly focus on "green" synthetic alternatives to the traditional methods used for the synthesis and derivatization of this compound, which often involve hazardous reagents and solvents. orgsyn.org
Biocatalysis , as mentioned above, stands out as a key green chemistry approach. The use of enzymes like halohydrin dehalogenases can replace harsh chemicals and organic solvents with aqueous media and mild reaction conditions. nih.govmdpi.com
The use of ionic liquids (ILs) as alternative reaction media is another promising avenue. dcu.ieiolitec.de ILs are non-volatile solvents with tunable properties that can enhance reaction rates and selectivity. electrochem.orgiolitec.de They can act as both the solvent and catalyst in certain reactions, and their non-volatile nature reduces air pollution. dcu.ieiolitec.de For the derivatization of this compound, ILs could provide a recyclable medium for reactions such as epoxidation or nucleophilic substitution, potentially improving yields and simplifying product isolation. electrochem.org
Supercritical fluids (SCFs) , particularly supercritical carbon dioxide (scCO₂), represent another innovative and environmentally friendly reaction medium. libretexts.orgyoutube.com SCFs have properties intermediate between gases and liquids, allowing for enhanced mass transfer and solubility. youtube.comresearchgate.net Performing reactions in scCO₂ can eliminate the need for hazardous organic solvents, and the product can be easily separated by simple depressurization. libretexts.org This technology could be applied to catalytic reactions involving derivatives of this compound, leading to cleaner synthetic processes.
A comparison of these environmentally benign approaches is presented in the table below:
| Approach | Key Features | Potential Application to this compound |
| Biocatalysis | Use of enzymes in aqueous media under mild conditions. mdpi.com | Enantioselective epoxidation and subsequent ring-opening reactions. nih.gov |
| Ionic Liquids (ILs) | Non-volatile, recyclable solvents with tunable properties. dcu.ieiolitec.de | As reaction media for epoxidation and nucleophilic substitutions to improve yield and facilitate product separation. electrochem.org |
| Supercritical Fluids (SCFs) | Use of solvents like scCO₂ above their critical temperature and pressure. libretexts.org | As a green solvent for catalytic derivatizations, enabling easy product separation and eliminating hazardous waste. youtube.com |
Computational Studies on Reactivity, Selectivity, and Conformation
While specific computational studies on this compound are not yet widely reported, this area holds significant potential for future research. Computational chemistry, using methods such as Density Functional Theory (DFT), can provide deep insights into the molecule's conformational preferences, the transition states of its reactions, and the factors governing its reactivity and stereoselectivity.
Future computational studies could focus on:
Conformational Analysis: Determining the most stable conformations of the molecule and how these conformations influence its reactivity. This is crucial for understanding the stereochemical outcomes of its reactions.
Reaction Mechanisms: Elucidating the detailed mechanisms of key transformations, such as the base-induced cyclization to the epoxide or the nucleophilic ring-opening of this epoxide. This can help in optimizing reaction conditions and designing more efficient catalysts.
Stereoselectivity: Predicting the stereochemical course of reactions, for instance, in the synthesis of various diastereomers of amino acids or other chiral compounds. This predictive power can guide synthetic efforts and reduce the need for extensive empirical screening.
By modeling the interactions between the substrate, reagents, and potential catalysts, computational studies can accelerate the development of novel catalytic systems and provide a rational basis for the observed reactivity and selectivity.
Expanding the Scope of Derived Chiral Compounds and Scaffolds
This compound is a valuable precursor to a variety of chiral building blocks. orgsyn.organjs.edu.iq Future research will undoubtedly expand the library of complex and medicinally relevant molecules synthesized from this starting material.
One major area of expansion is in the synthesis of unnatural amino acids . The compound serves as a precursor to diethyl (2S,3R)-2-azido-3-hydroxysuccinate, which can be further elaborated into various derivatives of L-aspartate and other non-proteinogenic amino acids. orgsyn.orgnih.gov These unnatural amino acids are crucial components in the development of peptide-based drugs and other bioactive molecules.
The synthesis of β-lactams is another promising direction. β-Lactam rings are the core structural motif of a major class of antibiotics. The chiral centers in this compound can be strategically utilized to control the stereochemistry of the resulting β-lactam derivatives, opening doors to novel antibiotic candidates. nih.govorganic-chemistry.orgnih.gov
Furthermore, this compound is a key starting material for the synthesis of building blocks for complex natural products . Its utility has been demonstrated in synthetic routes towards molecules like Annonacin I, which exhibits cytotoxic properties. anjs.edu.iqresearchgate.net Future work will likely see its application in the total synthesis of other biologically active natural products and their analogues for structure-activity relationship studies. researchgate.netorgsyn.org
The table below highlights some of the key chiral scaffolds that can be derived from this compound:
| Derived Chiral Compound/Scaffold | Synthetic Intermediate | Potential Applications |
| Unnatural Amino Acids | Diethyl (2S,3R)-2-azido-3-hydroxysuccinate | Peptide-based therapeutics, enzyme inhibitors. orgsyn.orgnih.gov |
| β-Lactams | Chiral amino acid precursors | Novel antibiotics and enzyme inhibitors. nih.govnih.gov |
| Chiral Diols and Epoxides | Diethyl (2R,3R)-2,3-epoxysuccinate | Building blocks for natural product synthesis, chiral ligands. orgsyn.orgnih.gov |
| Natural Product Fragments | Various functionalized succinates | Synthesis of bioactive molecules like Annonacin I and muraymycins. anjs.edu.iqresearchgate.netorgsyn.org |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, and how is stereochemical control achieved?
- Methodology : Synthesis typically involves bromination of a diethyl hydroxysuccinate precursor. For example, (2S,3S)-diethyl 2,3-dihydroxysuccinate can be brominated using reagents like N-bromosuccinimide (NBS) in anhydrous conditions. Stereochemical control is ensured by using chiral catalysts or enantiopure starting materials derived from tartaric acid (e.g., D-(-)-tartaric acid diethyl ester, CAS 13811-71-7) . Reaction monitoring via TLC and purification via column chromatography (hexane/ethyl acetate gradients) are critical .
Q. How can the structure and enantiomeric purity of this compound be confirmed?
- Methodology :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Bruker APEXII CCD diffractometer, Mo-Kα radiation) .
- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase to determine enantiomeric excess .
- NMR spectroscopy : Use NOESY or COSY to confirm spatial arrangement of substituents. For example, NMR coupling constants can indicate stereochemistry .
Q. What safety precautions are essential when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in sealed containers under inert gas (N/Ar) at 2–8°C to prevent degradation .
- Disposal : Classify as hazardous waste; dispose via licensed facilities specializing in halogenated organics .
Advanced Research Questions
Q. How can low yields in the bromination step be optimized?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., AgO or CuCl) to enhance regioselectivity .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (CHCl) to improve reaction kinetics.
- Temperature control : Perform reactions at –20°C to minimize side reactions (e.g., epoxide formation) .
Q. How do steric and electronic effects influence the reactivity of the bromine substituent in downstream reactions?
- Methodology :
- Computational modeling : Use DFT (e.g., Gaussian 16) to calculate partial charges and steric maps of the brominated site.
- Experimental probes : Conduct Suzuki couplings or nucleophilic substitutions with varying aryl/alkyl partners to assess electronic tolerance .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Methodology :
- Dynamic NMR : Analyze temperature-dependent NMR to detect conformational flexibility that may explain discrepancies .
- Crystallographic refinement : Re-examine X-ray data with software like SHELXL to check for overlooked disorder or twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
